tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
CAS No.: 954110-17-9
Cat. No.: VC15927800
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954110-17-9 |
|---|---|
| Molecular Formula | C12H17N3O3 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | tert-butyl 3-formyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | JVFUDRVWTGXPDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate possesses the molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol. Its IUPAC name delineates the fused pyrazole-pyrimidine ring system substituted with a formyl group at position 3 and a tert-butoxycarbonyl (Boc) group at position 4. The Standard InChI key (InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7-8H,4-6H2,1-3H3) confirms its stereochemical uniqueness.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| CAS Number | 954110-17-9 |
| IUPAC Name | tert-butyl 3-formyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
| Storage Conditions | 2–8°C in a sealed container |
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis of this compound typically involves condensation reactions and protection-deprotection strategies. A representative pathway begins with 3-aminopyrazole reacting with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) under basic conditions (e.g., cesium carbonate) to form 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one . Subsequent chlorination with phosphorus oxychloride introduces a chlorine atom at position 5, followed by bromination using N-bromosuccinimide (NBS) to yield 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine . Nucleophilic aromatic substitution with 2-(2-aminoethoxy)ethanol introduces an ether linker, which is then protected with tert-butyldimethylsilyl (TBDMS) and Boc groups to afford the final product .
Key Reaction Conditions
Table 2: Synthetic Intermediates and Yields
| Intermediate | Yield (%) | Key Reagents |
|---|---|---|
| 4H,5H-Pyrazolo[1,5-a]pyrimidin-5-one | 48 | Ethyl 3-ethoxyacrylate, Cs₂CO₃ |
| 5-Chloropyrazolo[1,5-a]pyrimidine | 82 | POCl₃ |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 75 | NBS, AIBN |
Applications in Medicinal Chemistry
Role in Kinase Inhibitor Development
Pyrazolo[1,5-a]pyrimidine derivatives exhibit potent activity against Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer and neurodegenerative diseases. Structural modifications at the 3-formyl and 5-Boc positions enhance selectivity; for instance, introducing a carboxylic acid group at the pendant aromatic ring improves CK2α binding (IC₅₀ = 8 nM) . Macrocyclization via Mitsunobu reaction further optimizes pharmacokinetic profiles, though cellular permeability remains a challenge .
Broader Pharmacological Context
Related pyrazolo[1,5-a]pyrimidines demonstrate activity against PIM1, RET, and JAK1 kinases, underscoring the scaffold’s versatility . For example, 3-tert-butyl-1H-pyrazole derivatives act as GABAₐ receptor α5-subtype inverse agonists, enhancing cognitive performance in preclinical models . These findings suggest potential off-target applications for tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate in neuropharmacology.
| Supplier | Purity (%) | Packaging Options |
|---|---|---|
| VulcanChem | ≥95 | 1 g, 5 g, 10 g |
| Sigma-Aldrich | ≥98 | 250 mg, 1 g |
Future Directions and Challenges
Improving Cellular Permeability
Despite high in vitro potency (CK2α IC₅₀ = 8 nM), tert-butyl 3-formyl derivatives show reduced cellular activity due to poor membrane penetration . Prodrug strategies (e.g., methyl ester formulations) and nanoparticle delivery systems may address this limitation.
Expanding Therapeutic Indications
Ongoing research explores this scaffold’s utility in autoimmune disorders and viral infections, leveraging its kinase modulation capabilities. Collaborative efforts between academia and industry are critical to translating these findings into clinical candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume